molecular formula C8H15NO5 B15248347 N-[(2R,3S,5S)-2,4,5-trihydroxy-6-methyloxan-3-yl]acetamide

N-[(2R,3S,5S)-2,4,5-trihydroxy-6-methyloxan-3-yl]acetamide

Cat. No.: B15248347
M. Wt: 205.21 g/mol
InChI Key: XOCCAGJZGBCJME-MTSUIPEZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2R,3S,5S)-2,4,5-trihydroxy-6-methyloxan-3-yl]acetamide: is a chemical compound characterized by its unique structure, which includes multiple hydroxyl groups and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R,3S,5S)-2,4,5-trihydroxy-6-methyloxan-3-yl]acetamide typically involves the reaction of a suitable sugar derivative with acetic anhydride in the presence of a catalyst. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as enzymatic synthesis or fermentation processes, which can produce the compound in larger quantities. These methods are optimized for efficiency and cost-effectiveness, making them suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

N-[(2R,3S,5S)-2,4,5-trihydroxy-6-methyloxan-3-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carbonyl-containing compounds, while reduction may yield alcohols .

Scientific Research Applications

N-[(2R,3S,5S)-2,4,5-trihydroxy-6-methyloxan-3-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: It is used in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-[(2R,3S,5S)-2,4,5-trihydroxy-6-methyloxan-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Properties

Molecular Formula

C8H15NO5

Molecular Weight

205.21 g/mol

IUPAC Name

N-[(2R,3S,5S)-2,4,5-trihydroxy-6-methyloxan-3-yl]acetamide

InChI

InChI=1S/C8H15NO5/c1-3-6(11)7(12)5(8(13)14-3)9-4(2)10/h3,5-8,11-13H,1-2H3,(H,9,10)/t3?,5-,6+,7?,8+/m0/s1

InChI Key

XOCCAGJZGBCJME-MTSUIPEZSA-N

Isomeric SMILES

CC1[C@H](C([C@@H]([C@@H](O1)O)NC(=O)C)O)O

Canonical SMILES

CC1C(C(C(C(O1)O)NC(=O)C)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.